molecular formula C8H5FN2O B13058932 3-Fluoro-1,6-naphthyridin-5(6H)-one

3-Fluoro-1,6-naphthyridin-5(6H)-one

Cat. No.: B13058932
M. Wt: 164.14 g/mol
InChI Key: OTHNUJCZDKFHEU-UHFFFAOYSA-N
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Description

3-Fluoro-1,6-naphthyridin-5(6H)-one is a fluorinated naphthyridine derivative characterized by a bicyclic aromatic core with a ketone group at position 5 and a fluorine substituent at position 3. This compound has garnered significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of MET kinase inhibitors, such as AMG 337, which exhibits potent antitumor activity . Its structural features, including the electron-withdrawing fluorine atom and planar aromatic system, enhance binding affinity to biological targets while improving metabolic stability .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

3-fluoro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H5FN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)

InChI Key

OTHNUJCZDKFHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-1,6-naphthyridin-5(6H)-one

  • Structure : Bromine replaces fluorine at position 3.
  • Synthesis : Direct halogenation via bromine or brominating agents under basic conditions .
  • Applications : Primarily used as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity. Lacks reported biological activity, unlike its fluoro counterpart .
  • Safety : Classified as hazardous due to bromine’s toxicity; requires stringent handling .

8-Iodo-1,6-naphthyridin-5(6H)-one

  • Structure : Iodine at position 6.
  • Synthesis: Achieved via iodination of the parent naphthyridinone under alkaline conditions .

Key Comparison

Property 3-Fluoro Derivative 3-Bromo Derivative 8-Iodo Derivative
Electrophilicity Moderate (C-F bond) High (C-Br bond) Low (C-I bond)
Biological Activity MET inhibition (IC₅₀ < 1 nM) None reported None reported
Synthetic Utility Drug intermediate Cross-coupling substrate Imaging probe candidate
Safety Low toxicity High toxicity Moderate toxicity

Alkoxy-Substituted Derivatives

3-Methoxy-1,6-naphthyridin-5(6H)-one

  • Structure : Methoxy group at position 3.
  • Synthesis : Nucleophilic substitution of halogenated precursors with methoxide .
  • Properties : Increased lipophilicity compared to fluoro derivatives but reduced metabolic stability due to demethylation risks .

2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

  • Structure: Fluorophenoxymethyl ether at position 2; partial saturation in the bicyclic core.
  • Activity : Demonstrates moderate kinase inhibition but lower potency than AMG 337 .
  • Synthesis: Achieved via SNAr reactions of chlorinated precursors with fluorophenoxy alcohols .

Amino-Substituted Derivatives

3-Amino-1,6-naphthyridin-5(6H)-one

  • Structure: Amino group at position 3.
  • Synthesis : Condensation of β-dicarbonyl compounds with amines .
  • Applications : Serves as a precursor for heterocyclic expansions but lacks direct therapeutic relevance .

Partially Saturated Derivatives

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

  • Structure : Saturated C7–C8 bond.
  • Synthesis : Hydrogenation of the parent compound or via cyclization of pyridine precursors .
  • Activity : Reduced planarity diminishes target binding; primarily used for scaffold diversification .

Research Findings and Trends

  • Fluoro vs. Bromo/Iodo : Fluorine’s electronegativity and small atomic radius optimize target interactions and pharmacokinetics, making 3-fluoro derivatives superior in drug development .
  • Alkoxy Limitations: Methoxy groups introduce metabolic liabilities, whereas fluorophenoxy ethers balance lipophilicity and stability .
  • Saturation Impact : Partial saturation (e.g., dihydro derivatives) reduces aromaticity, often lowering bioactivity .

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